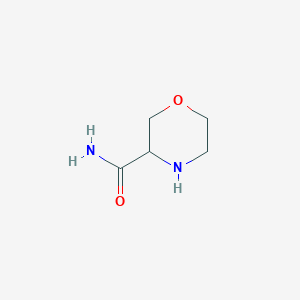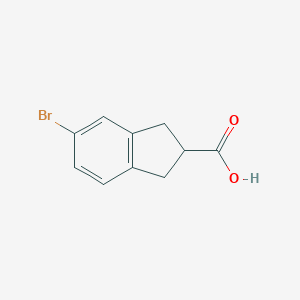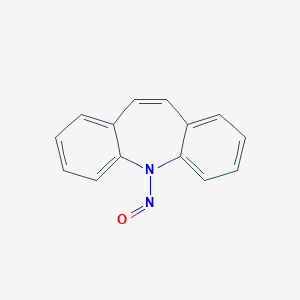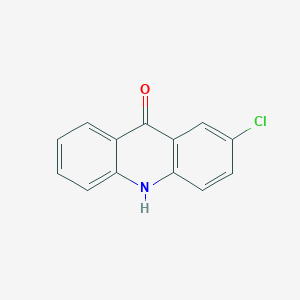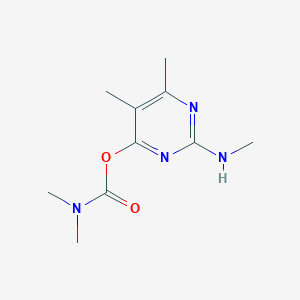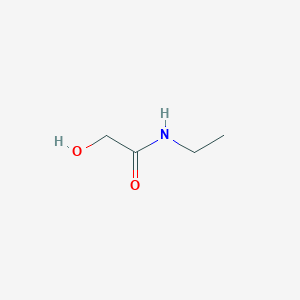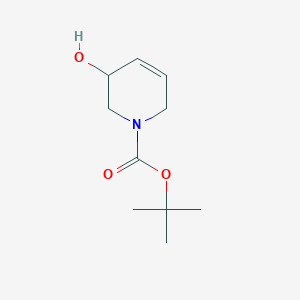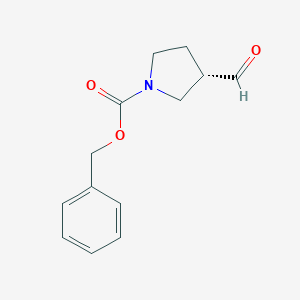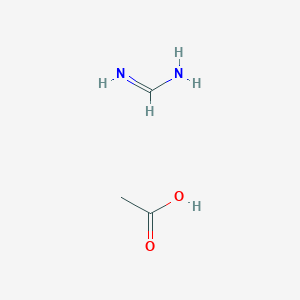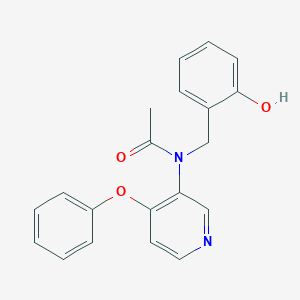
N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide
説明
N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (HPA) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. HPA is a water-soluble compound with a low molecular weight, which makes it suitable for use in several biochemical and physiological experiments. It has been studied for its potential as an anticancer agent, and its ability to modulate the activity of several enzymes.
科学的研究の応用
PET Imaging and Neurological Studies
PET Imaging Agent : N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, labeled with carbon-11, has been used as a PET imaging agent. It facilitates preclinical and clinical PET studies in animals and humans, particularly for studying the translocator protein (TSPO) (Wang et al., 2009).
Brain Peripheral Benzodiazepine Receptors : The compound, along with its derivatives, has been evaluated in monkeys for imaging brain peripheral benzodiazepine receptors using PET. This research aids in understanding various neurological conditions and potential therapies (Briard et al., 2008).
Chemical Synthesis and Modification
- Chemical Synthesis : It has been synthesized through the acetamidomethylation of phenol and anisole, showcasing its synthetic versatility and potential for various applications in chemical research (Sekiya et al., 1961).
Drug Synthesis and Anticancer Studies
- Anticancer Activity : Derivatives of N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide have been synthesized and evaluated for their anticancer activity. This highlights its potential role in the development of new anticancer drugs (Karaburun et al., 2018).
Bioactive Metabolite Studies
- Bioactive Metabolites : It has been identified as a bioactive metabolite in marine actinobacteria, indicating its potential role in natural product chemistry and marine biology (Sobolevskaya et al., 2007).
Radiochemistry and Inflammation Imaging
- Translocator Protein Imaging : The compound has been used in the synthesis of radiotracers for imaging the translocator protein 18 kDa (TSPO), particularly in neuroinflammation studies (Moon et al., 2014).
Chemosensor Development
- Chemosensor for Cu2+ Detection : A derivative of this compound has been developed as a selective chemosensor for copper (II) ions in aqueous solution. This application is important in environmental monitoring and analytical chemistry (Kim et al., 2014).
特性
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYHHRVIZVDACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



